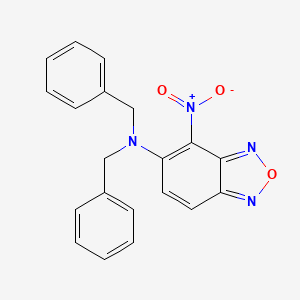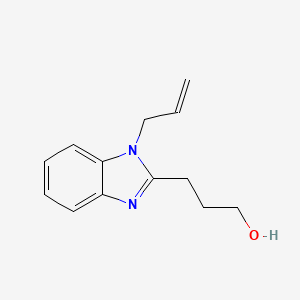
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
Overview
Description
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as MPBH, is a chemical compound that has been the focus of scientific research due to its potential application in various fields.
Mechanism of Action
The exact mechanism of action of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific enzymes and proteins in the body. For example, 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide can induce apoptosis, or programmed cell death, in cancer cells. 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been found to be relatively non-toxic to normal cells, making it a potentially attractive candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been found to be stable under various conditions, making it a suitable compound for use in lab experiments. However, one of the limitations of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for the study of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. One area of interest is the development of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide-based fluorescent probes for the detection of metal ions in biological samples. Another potential application is the use of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide and its potential applications in various fields.
Conclusion:
In conclusion, 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is a chemical compound that has been the subject of various scientific studies due to its potential application in different fields. The compound can be synthesized using a multicomponent reaction and has been shown to exhibit anticancer, antimicrobial, and antifungal activities. 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. While there are limitations to the use of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, its potential applications make it an attractive candidate for further study and development.
Synthesis Methods
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide can be synthesized using a multicomponent reaction between 3-methylbenzohydrazide, benzaldehyde, and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide.
Scientific Research Applications
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been the subject of various scientific studies due to its potential application in different fields. One of the most promising applications of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is in the field of medicinal chemistry, where it has been shown to exhibit anticancer, antimicrobial, and antifungal activities. 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
3-methyl-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-6-5-9-15(12-13)17(21)19-18-11-10-16(20)14-7-3-2-4-8-14/h2-12,18H,1H3,(H,19,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAUFXHBMACIBE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NN/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-benzoic acid N'-(3-oxo-3-phenyl-propenyl)-hydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)
![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)
![1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5203918.png)
![ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5203923.png)
![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5203928.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5203939.png)
![2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5203940.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203942.png)
![2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5203953.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)

![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203988.png)